molecular formula C14H18F2N2O2S B13208937 tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13208937
M. Wt: 316.37 g/mol
InChI Key: VGGQZAZFLPJTGZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18F2N2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a difluoromethyl group, and a tetrahydropyridine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with a thioamide under specific conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide.

    Cyclization to form the tetrahydropyridine ring: This can be done through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Protection of the carboxyl group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and thiazole ring are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate: This compound has a similar difluoromethyl group but differs in the ring structure.

    tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate: This compound also contains a difluoromethyl group but has a pyrazole ring instead of a thiazole ring.

    tert-Butyl 4-(difluoromethyl)piperidine-1-carboxylate: This compound features a piperidine ring and a difluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H18F2N2O2S

Molecular Weight

316.37 g/mol

IUPAC Name

tert-butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H18F2N2O2S/c1-14(2,3)20-13(19)18-6-4-9(5-7-18)10-8-17-12(21-10)11(15)16/h4,8,11H,5-7H2,1-3H3

InChI Key

VGGQZAZFLPJTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(S2)C(F)F

Origin of Product

United States

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